molecular formula C26H50NaO10P B6595507 Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate CAS No. 322647-25-6

Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate

Cat. No.: B6595507
CAS No.: 322647-25-6
M. Wt: 576.6 g/mol
InChI Key: WOGMIDKKARMDEU-RETUOTIWSA-M
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Description

Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a useful research compound. Its molecular formula is C26H50NaO10P and its molecular weight is 576.6 g/mol. The purity is usually 95%.
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Biological Activity

Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a phospholipid compound that exhibits significant biological activity. Its structure features a glycerol backbone with decanoyloxy groups and a phosphate moiety, which contributes to its amphiphilic nature and potential applications in drug delivery systems, particularly in liposomal formulations.

  • Molecular Formula : C26H50NaO10P
  • Molecular Weight : 576.64 g/mol
  • CAS Number : 322647-25-6

This compound's unique structure allows it to interact with biological membranes, making it a candidate for various therapeutic applications.

This compound primarily functions through its ability to form liposomes. These liposomal formulations can encapsulate drugs and enhance their bioavailability and stability. The compound's phospholipid nature facilitates the formation of bilayers that mimic cellular membranes, allowing for effective drug delivery.

Research Findings

  • Liposomal Formulations : Studies have demonstrated that liposomes containing this compound can activate murine invariant natural killer T (iNKT) cells, which play a crucial role in immune responses .
  • Anti-HIV Activity : Research indicates that related phospholipid compounds exhibit anti-HIV properties by inhibiting viral replication and cytopathicity. The effectiveness of these compounds is often measured in terms of their half-maximal effective concentration (EC50) .
  • Toxicological Assessments : Toxicity studies conducted via the EPA's CompTox Dashboard suggest that the compound possesses a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its toxicological impact in vivo .

Case Study 1: Liposomal Delivery Systems

A study focused on the use of this compound in liposomal formulations for targeted drug delivery. The results indicated enhanced uptake in cancer cells compared to traditional delivery methods, highlighting the compound's potential in oncology .

Case Study 2: Immunomodulatory Effects

Another study evaluated the immunomodulatory effects of this compound on iNKT cells. The findings revealed that liposomes containing this phospholipid significantly increased cytokine production, suggesting a role in enhancing immune responses against tumors .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Liposomal FormulationEnhances drug delivery and stability
Immune ActivationActivates iNKT cells leading to increased cytokines
Anti-HIV ActivityInhibits HIV replication; EC50 values reported
Toxicity ProfileFavorable safety profile at therapeutic doses

Properties

IUPAC Name

sodium;[(2R)-2,3-di(decanoyloxy)propyl] 2,3-dihydroxypropyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51O10P.Na/c1-3-5-7-9-11-13-15-17-25(29)33-21-24(22-35-37(31,32)34-20-23(28)19-27)36-26(30)18-16-14-12-10-8-6-4-2;/h23-24,27-28H,3-22H2,1-2H3,(H,31,32);/q;+1/p-1/t23?,24-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGMIDKKARMDEU-RETUOTIWSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50NaO10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677099
Record name Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322647-25-6
Record name Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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